molecular formula C9H10N2O6S B14585078 Methyl (methanesulfonyl)(4-nitrophenyl)carbamate CAS No. 61068-48-2

Methyl (methanesulfonyl)(4-nitrophenyl)carbamate

Cat. No.: B14585078
CAS No.: 61068-48-2
M. Wt: 274.25 g/mol
InChI Key: HKDGRSUJHBLHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (methanesulfonyl)(4-nitrophenyl)carbamate is an organic compound with the molecular formula C8H8N2O6S. It is a derivative of carbamic acid and features a nitrophenyl group, a methanesulfonyl group, and a methyl ester. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (methanesulfonyl)(4-nitrophenyl)carbamate typically involves the reaction of 4-nitrophenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (methanesulfonyl)(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields methyl (methanesulfonyl)(4-aminophenyl)carbamate, while oxidation can produce this compound derivatives .

Scientific Research Applications

Methyl (methanesulfonyl)(4-nitrophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl (methanesulfonyl)(4-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (methanesulfonyl)(4-nitrophenyl)carbamate is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61068-48-2

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

IUPAC Name

methyl N-methylsulfonyl-N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C9H10N2O6S/c1-17-9(12)10(18(2,15)16)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3

InChI Key

HKDGRSUJHBLHNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.